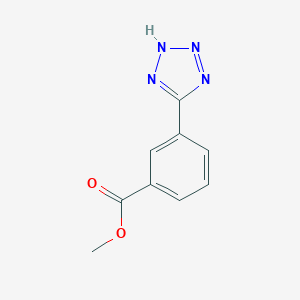

Methyl 3-(5-Tetrazolyl)benzoate

Description

The exact mass of the compound methyl 3-(1H-tetrazol-5-yl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2H-tetrazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-15-9(14)7-4-2-3-6(5-7)8-10-12-13-11-8/h2-5H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDHEDITROOBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441401 | |

| Record name | methyl 3-(1H-tetrazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148345-63-5 | |

| Record name | methyl 3-(1H-tetrazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(2H-1,2,3,4-tetrazol-5-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of Methyl 3 5 Tetrazolyl Benzoate Systems

Reaction Pathways and Transformation Studies

The transformation of Methyl 3-(5-Tetrazolyl)benzoate can proceed through various pathways, largely dependent on the nature of the attacking reagent and the reaction conditions. The tetrazole ring and the benzoyl group present distinct sites for chemical modification.

The tetrazole ring is an aromatic heterocycle with four nitrogen atoms, which makes it electron-deficient and susceptible to nucleophilic attack. However, the presence of lone pairs of electrons on the nitrogen atoms also allows for electrophilic attack. The reactivity of the tetrazole ring in this compound is significantly influenced by the electronic effects of the methyl benzoate (B1203000) substituent.

Nucleophilic Reactivity: The tetrazole ring itself is generally resistant to nucleophilic aromatic substitution. However, the acidic nature of the N-H proton in the 1H-tetrazole tautomer allows for deprotonation by a base, forming a tetrazolate anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to yield N-substituted tetrazoles. The position of substitution (N1 vs. N2) is dependent on the reaction conditions and the nature of the electrophile.

Electrophilic Reactivity: Electrophilic attack on the tetrazole ring is generally difficult due to the presence of the electron-withdrawing nitrogen atoms. bhu.ac.in However, reactions such as alkylation and acylation can occur at the nitrogen atoms. researchgate.net The presence of the methyl benzoate group at the 3-position of the phenyl ring will further deactivate the tetrazole ring towards electrophilic attack. The reaction with strong electrophiles may lead to the formation of quaternary tetrazolium salts.

| Reaction Type | Reagent | Product Type | Reaction Position |

| Alkylation | Alkyl halide (e.g., CH3I) | N-Alkyl tetrazole | N1 or N2 |

| Acylation | Acyl chloride (e.g., CH3COCl) | N-Acyl tetrazole | N1 or N2 |

| Deprotonation | Base (e.g., NaH) | Tetrazolate anion | N-H |

The reactivity of the methyl benzoate group is primarily centered on the ester functionality. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The tetrazolyl group, being electron-withdrawing, can influence the reactivity of the ester group.

Nucleophilic Acyl Substitution: The ester group can undergo nucleophilic acyl substitution reactions. For instance, hydrolysis with a base (saponification) will yield the corresponding carboxylate salt, which upon acidification will give 3-(5-tetrazolyl)benzoic acid. Transesterification can also be achieved by reacting with another alcohol in the presence of an acid or base catalyst. Reaction with amines will lead to the formation of the corresponding amide.

Reduction: The ester can be reduced to the corresponding alcohol, 3-(5-tetrazolyl)benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH4).

| Reaction Type | Reagent | Product |

| Saponification | NaOH, H2O | Sodium 3-(5-tetrazolyl)benzoate |

| Transesterification | R'OH, H+ or R'O- | This compound |

| Aminolysis | R'NH2 | N-R'-3-(5-tetrazolyl)benzamide |

| Reduction | LiAlH4 | 3-(5-Tetrazolyl)benzyl alcohol |

Decomposition Pathways and Stability Studies

The stability of this compound is a critical factor in its handling and application. Like many tetrazole-containing compounds, it can undergo decomposition under thermal or photochemical conditions.

Tetrazole derivatives are known for their high enthalpy of formation and can decompose energetically upon heating. nih.gov The thermal decomposition of 5-substituted tetrazoles often proceeds via the extrusion of molecular nitrogen (N2) to form a highly reactive nitrilimine intermediate. In the case of this compound, this intermediate could then undergo various intramolecular or intermolecular reactions.

The primary thermal degradation pathway is believed to involve the following steps:

Nitrogen Extrusion: Upon heating, the tetrazole ring loses a molecule of N2.

Formation of Nitrilimine: This results in the formation of a transient nitrilimine intermediate.

Subsequent Reactions: The nitrilimine can then cyclize, dimerize, or react with other species present in the reaction mixture.

Photolysis of tetrazole derivatives can lead to the cleavage of the tetrazole ring, resulting in a variety of photoproducts. mdpi.comulisboa.ptnih.gov The specific products formed depend on the substituents and the reaction conditions. mdpi.comulisboa.ptnih.gov The photochemical decomposition of tetrazoles also often involves the extrusion of N2 and the formation of nitrilimines. researchgate.net For this compound, UV irradiation could lead to the formation of the corresponding nitrilimine, which could then undergo further photochemical rearrangements.

Fragmentation Processes and Rearrangements

The fragmentation of this compound can be studied using mass spectrometry. The fragmentation patterns can provide valuable information about the structure and stability of the molecule.

Upon electron impact ionization, the molecular ion would be formed. Subsequent fragmentation could involve:

Loss of N2: This is a common fragmentation pathway for tetrazoles, leading to a radical cation of the corresponding nitrilimine.

Cleavage of the Ester Group: Fragmentation of the methyl benzoate moiety could involve the loss of a methoxy (B1213986) radical (•OCH3) or a molecule of formaldehyde (B43269) (CH2O).

Ring Fragmentation: The tetrazole ring itself can fragment in various ways, leading to smaller nitrogen-containing ions.

Rearrangement reactions can also occur, particularly with the highly reactive intermediates formed during decomposition or fragmentation. For example, the nitrilimine intermediate could undergo a 1,3-dipolar cycloaddition reaction if a suitable dipolarophile is present.

Ring Opening Reactions of Tetrazolyl Moieties

The tetrazole ring is generally stable under a wide range of pH conditions and against various oxidizing and reducing agents. thieme-connect.com However, ring opening can be induced under specific conditions, often as part of a fragmentation pathway rather than a simple ring-opening to form a stable, acyclic product. For many tetrazole derivatives, thermal or photochemical induction can lead to the extrusion of molecular nitrogen (N₂) as a key step. While no studies specifically detail the ring-opening of this compound, the general behavior of 1,5-disubstituted tetrazoles suggests that such reactions would likely proceed through high-energy intermediates. nih.gov

It is important to note that the specific substituents on the tetrazole ring can significantly influence the conditions required for ring opening and the nature of the resulting products. The presence of the methyl benzoate group at the 3-position of the phenyl ring is expected to influence the electronic properties of the tetrazole system, but without specific experimental data, its precise effect on ring-opening reactions remains speculative.

Interaction with Organometallic Reagents

The interaction of tetrazoles with organometallic reagents is an area of active research, particularly for the functionalization of the tetrazole ring. The acidic proton on an N-unsubstituted tetrazole can react with organometallic bases. arkat-usa.org However, for a disubstituted tetrazole like this compound (assuming it exists as a tautomer with an N-H bond, or if it is an N-substituted variant), the reactivity would be different.

A key reaction involving organometallic reagents is the deprotonation of the C-H bond at the 5-position of the tetrazole ring, which allows for the introduction of various substituents. While lithiated tetrazoles are often unstable, organomagnesium intermediates, such as those generated using a "turbo-Grignard" reagent (iPrMgCl·LiCl), have shown greater stability. nih.gov This method has been successfully used for the C-H deprotonation of N-protected tetrazoles, followed by reaction with electrophiles like aldehydes and ketones. nih.govorganic-chemistry.org

Although no specific studies on the reaction of this compound with organometallic reagents were found, it is plausible that under the right conditions, a turbo-Grignard reagent could deprotonate the tetrazole ring if it were appropriately N-protected, or potentially interact with the ester functionality. The outcome of such a reaction would be highly dependent on the specific organometallic reagent used and the reaction conditions. Reactions of organotin tetrazoles have also been explored for the synthesis of functionalized polytetrazoles. rsc.org

Table 2: Common Organometallic Reagents Used in Tetrazole Chemistry

| Reagent Class | Example | Application |

|---|---|---|

| Grignard Reagents | iPrMgCl·LiCl | C-H functionalization |

| Organolithium Reagents | n-BuLi | Deprotonation (often leading to instability) |

This table illustrates the general use of organometallic reagents in tetrazole chemistry and does not reflect specific reactions with this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of methyl 3-(5-tetrazolyl)benzoate. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the chemical environment of each proton and carbon atom can be mapped, and their connectivity established.

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons and their chemical environments. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzoate (B1203000) ring and the methyl protons of the ester group are observed. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, a result of their varied electronic environments due to the presence of both the electron-withdrawing ester and tetrazolyl substituents. The methyl protons of the ester group characteristically present as a sharp singlet. The chemical shifts are influenced by the solvent used for analysis. For instance, in DMSO-d6, the aromatic protons can be observed in the range of approximately 7.8 to 8.5 ppm, while the methyl singlet appears around 3.9 ppm. The proton on the tetrazole ring itself can be highly deshielded, sometimes appearing as a broad singlet at a very low field, potentially around 15.5 ppm, though this can be solvent-dependent. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Benzoate) | 7.8 - 8.5 | Multiplet |

| Methyl (Ester) | ~3.9 | Singlet |

| Tetrazole (N-H) | ~15.5 | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester group is typically found in the highly deshielded region of the spectrum. The aromatic carbons of the benzoate ring produce a series of signals in the aromatic region, with their specific chemical shifts influenced by the position of the substituents. The carbon of the methyl group appears in the upfield region. The carbon atom of the tetrazole ring also has a characteristic chemical shift.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (Ester) | ~165 |

| Aromatic (Benzoate) | 125 - 135 |

| Tetrazole | ~155 |

| Methyl (Ester) | ~53 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the connectivity of the molecule.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms in the framework of this compound.

HMBC experiments, on the other hand, reveal long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for establishing the connection between the benzoate ring and the tetrazole moiety, as well as the ester group, by observing correlations between the aromatic protons and the carbons of the adjacent functional groups. For instance, correlations between the aromatic protons and the carbonyl carbon of the ester group would confirm their proximity. Similarly, correlations between the aromatic protons and the tetrazole carbon would establish the attachment of the tetrazole ring to the benzene (B151609) ring. The use of 2D NMR is a common practice for the structural characterization of complex heterocyclic compounds, including tetrazole derivatives. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of this compound with a high degree of confidence. The experimentally determined exact mass can be compared to the calculated theoretical mass for the molecular formula C₉H₈N₄O₂, confirming the identity of the compound and distinguishing it from other potential isomers or compounds with the same nominal mass. bioanalysis-zone.com For example, HR-MS analysis of a related compound, 1-(4-(2-Methyl-2H-tetrazole-5-yl)phenyl)ethan-1-one, was used to confirm its elemental composition. acgpubs.org

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion of this compound) and then inducing its fragmentation. The resulting product ions are then analyzed to provide detailed structural information. This technique is invaluable for elucidating the fragmentation pathways of the molecule, which can help in confirming the connectivity of the different structural components. For instance, the fragmentation pattern could show the loss of the methoxy (B1213986) group from the ester, or the cleavage of the tetrazole ring, providing further evidence for the proposed structure. The development of tandem mass spectrometry has been crucial in the structural analysis of synthetic polymers and other complex molecules. uakron.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive analytical tool used to identify the functional groups present within a molecule. By measuring the interaction of infrared radiation with the sample, a spectrum is produced that reveals the vibrational frequencies of different bonds. These frequencies are unique to specific types of bonds and functional groups, acting as a molecular "fingerprint."

Fourier-Transform Infrared (FTIR) spectroscopy is the primary method for vibrational analysis in organic chemistry. For this compound, the FTIR spectrum provides definitive evidence for its key structural components: the benzoate ester and the tetrazole ring. The spectrum is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The most prominent feature in the FTIR spectrum is the strong absorption band arising from the carbonyl (C=O) stretch of the ester group. This peak is typically observed in the region of 1715-1730 cm⁻¹. brainly.com For closely related benzoate esters, this band appears as a sharp and intense signal. brainly.com For instance, the C=O stretch for the similar compound Di(1-methyl-5-tetrazolyl)phenylmethyl benzoate is reported at 1730 cm⁻¹. cdnsciencepub.com

Other significant absorptions include those for the aromatic C-H bonds, the C-O bonds of the ester, and the various vibrations of the tetrazole ring system. The tetrazole ring itself contributes to a characteristic vibration, which for a related isomer is noted around 1600 cm⁻¹. The aromatic C-C bonds within the benzene ring show stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ester group typically produce strong bands in the 1300-1000 cm⁻¹ range. brainly.com

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |

| Ester C=O | Stretch | 1730-1715 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600-1450 | Medium to Weak |

| Tetrazole Ring | Ring Vibration | ~1600 | Medium |

| Ester C-O | Stretch | 1300-1000 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

While a specific crystal structure for this compound is not publicly available, extensive studies on related tetrazole-benzoate derivatives provide significant insight into the expected solid-state conformation. cdnsciencepub.combeilstein-journals.org Single-crystal X-ray diffraction analyses of these analogs consistently reveal several key structural features.

The tetrazole ring and the benzoate group are typically planar. cdnsciencepub.combeilstein-journals.org However, there is often a notable torsion angle between the plane of the benzene ring and the plane of the tetrazole ring. beilstein-journals.org For example, in 2-(1H-tetrazol-1-yl)benzoic acid, the tetrazole ring is twisted relative to the benzene ring with a torsion angle of approximately 26 degrees. beilstein-journals.org

Analysis of bond lengths within the tetrazole ring confirms the delocalized nature of the π-electron system. cdnsciencepub.com Intermolecular interactions are crucial in defining the crystal packing. Hydrogen bonding is a dominant feature, commonly observed between the N-H of the tetrazole ring and nitrogen atoms on adjacent molecules or oxygen atoms of the ester group. researchgate.net Furthermore, π–π stacking interactions between the aromatic benzene and tetrazole rings of neighboring molecules often contribute to the stability of the crystal lattice. researchgate.net These interactions dictate how the molecules arrange themselves in a repeating, three-dimensional network. researchgate.net

Table 2: Typical Crystallographic Data for Tetrazole Derivatives

| Parameter | Description | Typical Values/Observations |

| Crystal System | The geometric classification of the crystal lattice. | Monoclinic, Orthorhombic are common. |

| Space Group | The symmetry group of the crystal. | e.g., P2₁/n, C2/c |

| Bond Lengths (Å) | N-N and C-N distances in the tetrazole ring. | N-N: ~1.29-1.36 Å; C-N: ~1.31-1.34 Å beilstein-journals.org |

| Torsion Angle (°) | Dihedral angle between the aromatic and tetrazole rings. | Can vary, indicating rotational freedom. |

| Intermolecular Forces | Non-covalent interactions holding the lattice together. | N-H···N hydrogen bonds, π–π stacking. researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This method provides a crucial check on the purity and empirical formula of a synthesized substance. The experimentally determined percentages are compared against the theoretical values calculated from the compound's molecular formula.

For this compound, with a molecular formula of C₉H₈N₄O₂, the theoretical elemental composition can be calculated with high precision based on the atomic weights of its constituent elements. The molecular weight of the compound is 204.19 g/mol . bldpharm.com Experimental values obtained from combustion analysis are expected to match these theoretical percentages within a narrow margin of error (typically ±0.4%), thus confirming the compound's elemental makeup and supporting its proposed structure. cdnsciencepub.com

Table 3: Elemental Composition of this compound (C₉H₈N₄O₂)

| Element | Symbol | Atomic Weight ( g/mol ) | % Theoretical Composition |

| Carbon | C | 12.011 | 52.94% |

| Hydrogen | H | 1.008 | 3.95% |

| Nitrogen | N | 14.007 | 27.44% |

| Oxygen | O | 15.999 | 15.67% |

Applications of Tetrazole Substituted Benzoate Frameworks in Specialized Chemical Domains

Role as Ligands in Coordination Chemistry and Metal-Organic Frameworks

The tetrazole-substituted benzoate (B1203000) framework, particularly the deprotonated carboxylate and tetrazolate forms of 3-(1H-tetrazol-5-yl)benzoic acid, is an excellent bifunctional ligand for constructing coordination polymers and Metal-Organic Frameworks (MOFs). The tetrazole ring offers multiple nitrogen atoms for coordination, acting as a versatile node for linking metal centers. This, combined with the carboxylate group, allows for the formation of diverse and complex architectures with unique properties.

The synthesis of coordination polymers using tetrazole-benzoate ligands is often achieved through in-situ hydrothermal or solvothermal methods. rsc.orgrsc.org In a typical process, a metal salt (e.g., zinc or cobalt salts) reacts with a cyano-substituted benzoic acid (like 3-cyanobenzoic acid) and an azide (B81097) source (e.g., sodium azide) in a solvent under heat and pressure. acs.org This method facilitates a [2+3] cycloaddition reaction to form the tetrazole ring in situ, which then coordinates with the metal ions to build the polymeric framework. acs.org

The final topology of the coordination polymer is highly dependent on the specific metal ion used and the isomeric position of the functional groups on the benzoate ligand. rsc.orgacs.org For instance, using 3-(1H-tetrazol-5-yl)benzoic acid with zinc and cobalt ions has been shown to produce a three-dimensional (3D) framework with a SrAl₂ topology. acs.org In contrast, the para-substituted isomer, 4-(1H-tetrazol-5-yl)benzoic acid, forms a 3D network with a rare 6⁶ topology, while the ortho-isomer results in a 2D layered structure. acs.org Other research has demonstrated the creation of various frameworks by modifying the metal centers and ligand substituents, resulting in topologies such as the rutile (rtl), diamondoid (dia), and body-centered cubic (bcu) nets. rsc.org

Table 1: Examples of Coordination Polymer Topologies from Tetrazole-Benzoate Ligands

| Ligand | Metal Ion(s) | Resulting Topology | Reference |

|---|---|---|---|

| 3-(1H-tetrazol-5-yl)benzoic acid | Zn(II)/Co(II) | 3D SrAl₂ | acs.org |

| 4-(1H-tetrazol-5-yl)benzoic acid | Zn(II)/Co(II) | 3D 6⁶ | acs.org |

| 2-(1H-tetrazol-5-yl)benzoic acid | Zn(II)/Co(II) | 2D (4.6²)(4.6.4.6) | acs.org |

| 4-carboxyphenyl-1H-tetrazole | Co(II) | 8-connected bcu | rsc.org |

| 4-carboxyphenyl-1H-tetrazole | Pb(II) | 5-connected bnn | rsc.org |

Metal-organic frameworks built from tetrazole-based ligands have demonstrated significant potential as catalysts in various chemical reactions. One notable application is in the thermal decomposition of ammonium (B1175870) perchlorate (B79767) (AP), a key component in composite solid propellants. tandfonline.comresearchgate.net Energetic metal-organic frameworks (EMOFs) constructed from transition metals (like Ag⁺, Cd²⁺, Pb²⁺) and tetrazole ligands can act as high-performance catalysts. tandfonline.comresearchgate.net

These EMOFs significantly lower the decomposition temperature of AP while increasing its heat release. tandfonline.comresearchgate.net For example, a lead-based EMOF incorporating N,N-bis(1H-tetrazole-5-yl)-amine increased the heat release of AP by 1332.2 J·g⁻¹, and a silver-based complex with 5-methyl tetrazole lowered AP's high-temperature decomposition peak by 107.2 °C. tandfonline.comresearchgate.net This enhanced catalytic activity is attributed to the electron transfer mechanism facilitated by the EMOFs. tandfonline.comresearchgate.net

Beyond propellant chemistry, tetrazole-based complexes have been explored for other catalytic processes. For instance, cobalt(II) and nickel(II) complexes synthesized with a bifunctional tetrazole-carboxylate connector have shown good catalytic activity in the oxidation of 3,3',5,5'-tetra-tert-butylbiphenyl. scielo.brcabidigitallibrary.org Furthermore, chiral-at-metal iridium(III) tetrazole complexes have been developed as catalyst precursors for the hydrogenation of carbon dioxide to formate, demonstrating the versatility of these compounds in promoting important chemical transformations. frontiersin.org

Table 2: Catalytic Effect of Tetrazole-Based EMOFs on Ammonium Perchlorate (AP) Decomposition

| Catalyst (EMOF) | Decrease in AP Decomposition Temp. (°C) | Increase in Heat Release (J·g⁻¹) | Reference |

|---|---|---|---|

| [Ag(5-methyl tetrazole)]n | 107.2 | 1243.9 | tandfonline.comresearchgate.net |

| [Cd₅(5-methyl tetrazole)₉]n | 94.2 | 1226.2 | tandfonline.comresearchgate.net |

| [Pb₃(N,N-bis(1H-tetrazole-5-yl)-amine)₂(O)₂(H₂O)]n | 54.6 | 1332.2 | tandfonline.comresearchgate.net |

| [Pb(3-(1H-tetrazol-5-yl)-1H-triazole)₂(H₂O)]n | 91.1 | 1444.4 | tandfonline.comresearchgate.net |

Development of Advanced Materials

The inherent properties of the tetrazole ring, such as high nitrogen content, thermal stability, and high enthalpy of formation, make tetrazole-benzoate frameworks valuable components in the development of advanced materials. researchgate.net

Tetrazole derivatives are a significant class of energetic materials due to their high nitrogen content and the large amount of energy released upon decomposition into stable N₂ gas. researchgate.netresearchgate.net These compounds are considered good substitutes for traditional explosives like trinitrotoluene (TNT) and are used in high-performance solid fuel formulations for rockets. researchgate.net

The combination of a tetrazole ring with metal ions to form tetrazole energetic metal complexes (TEMCs) is a key strategy in this field. energetic-materials.org.cn Ligands such as 5-aminotetrazole (B145819) and 5-cyanotetrazole (B1619336) are particularly important for creating TEMCs with desirable energetic properties and structural characteristics. energetic-materials.org.cn The introduction of energetic groups like nitro (-NO₂) or nitramines (-NHNO₂) onto the tetrazole backbone can further enhance the detonation performance. researchgate.net Research in this area focuses on designing complexes with high energy, good thermal stability, and low sensitivity to external stimuli like impact and friction. mdpi.com

Molecules incorporating tetrazole and benzoate moieties have been successfully designed as thermotropic liquid crystals. rsc.orgresearchgate.net These materials exhibit intermediate phases of matter, known as mesophases, between the solid and isotropic liquid states. The rigid, rod-like shape of molecules like 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates is conducive to the formation of liquid crystalline phases. rsc.orgresearchgate.net

The mesogenic behavior of these compounds is characterized by techniques such as polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). rsc.orgresearchgate.net Studies have shown that these tetrazolyl benzoates can display nematic (N) and smectic (SmC and SmA) mesophases. rsc.orgarkat-usa.org The specific type of mesophase and the temperature range over which it is stable are influenced by the molecular structure, particularly the length of the terminal alkyl chains. rsc.org For example, lengthening the alkyl chains in one series of tetrazolyl benzoates favored the appearance of smectic phases over the nematic phase. rsc.orgresearchgate.net

Table 3: Mesophase Behavior of Representative Tetrazole-Benzoate Liquid Crystals

| Compound Structure | Observed Mesophases | Key Structural Feature | Reference |

|---|---|---|---|

| 4-[(2-hexyl)-2H-tetrazol-5-yl]phenyl 4-(hexyloxy)benzoate | Nematic | Shorter alkyl chains | rsc.orgresearchgate.net |

| 4-[(2-decyl)-2H-tetrazol-5-yl]phenyl 4-(decyloxy)benzoate | Nematic, Smectic C | Longer alkyl chains | rsc.orgresearchgate.net |

| 4-[(2-citronellyl)-2H-tetrazol-5-yl]phenyl 4-(octyloxy)benzoate | Nematic, Smectic A | Chiral citronellyl group | rsc.orgresearchgate.net |

| Compounds with tetrazole and isoxazole (B147169) units | Nematic, Smectic C | Bent-core structure | arkat-usa.org |

Bioisosteric Principles in Molecular Design

In medicinal chemistry and drug design, the tetrazole ring is widely recognized as a "privileged scaffold". nih.gov It frequently serves as a bioisostere for the carboxylic acid functional group. nih.govnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a drug molecule.

The 5-substituted 1H-tetrazole has a pKa value similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets. nih.gov However, replacing a carboxylic acid with a tetrazole ring can offer several advantages, including improved metabolic stability, increased lipophilicity (which can enhance bioavailability), and greater conformational rigidity. nih.govnih.gov This bioisosteric replacement has been a successful strategy in the development of numerous pharmaceuticals, with the tetrazole moiety being present in over 20 marketed drugs for a wide range of conditions, including hypertension and allergies. nih.gov For example, in the development of antimalarial compounds, the bioisosteric replacement of a carboxylic acid with a tetrazole led to improved antiplasmodial properties. nih.gov The use of tetrazole aldehydes as versatile building blocks in multicomponent reactions represents a novel and efficient strategy for incorporating this valuable bioisostere into complex, drug-like molecules. nih.gov

Mimicry of Carboxylic Acid and Amide Functionalities

A significant area of application for tetrazole-containing compounds lies in their ability to mimic the functions of carboxylic acids and amides, a concept known as bioisosterism. tandfonline.comresearchgate.net This strategy is widely employed in medicinal chemistry to enhance the drug-like properties of molecules. researchgate.netnih.gov

The 5-substituted-1H-tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group. drughunter.com This is attributed to several key similarities:

Acidity: Tetrazoles have a pKa value of approximately 4.5–4.9, which is comparable to that of carboxylic acids (pKa ≈ 4.2–4.5). drughunter.comscispace.com This comparable acidity allows the tetrazole group to engage in similar ionic interactions as a carboxylate group at physiological pH. acs.org

Planarity: Both the tetrazole ring and the carboxylic acid group are planar, which is crucial for maintaining similar spatial arrangements and interactions with biological targets. rug.nl

Lipophilicity: While tetrazoles are more lipophilic than carboxylic acids, which can potentially improve membrane permeability, their strong hydrogen bonding capacity can sometimes counteract this effect. drughunter.com

This bioisosteric replacement has been shown to improve the oral bioavailability of drug candidates. For instance, replacing a carboxylic acid with a tetrazole in certain angiotensin II receptor antagonists resulted in a tenfold increase in oral bioavailability. acs.org The tetrazole ring is also metabolically stable and resistant to many biological transformations that carboxylic acids can undergo. tandfonline.com

Beyond mimicking carboxylic acids, the tetrazole ring has also been investigated as a bioisostere for the cis-amide bond. researchgate.netnih.gov This is particularly relevant in the design of peptidomimetics, where replacing the amide bond can lead to improved metabolic stability. nih.gov While various heterocyclic rings like triazoles, oxadiazoles, and imidazoles are common amide bond bioisosteres, tetrazoles have also been explored for this purpose. nih.govacs.org

Table 1: Comparison of Physicochemical Properties of Carboxylic Acids and Tetrazoles

| Feature | Carboxylic Acid | 5-Substituted 1H-Tetrazole |

| pKa | ~4.2–4.5 | ~4.5–4.9 drughunter.comscispace.com |

| Geometry | Planar | Planar rug.nl |

| Hydrogen Bonding | Acceptor/Donor | Acceptor/Donor drughunter.com |

| Metabolic Stability | Susceptible to various metabolic reactions | Generally more resistant to metabolism tandfonline.com |

Scaffold Design for Ligand Development

The tetrazole-substituted benzoate framework serves as a versatile scaffold for the development of ligands targeting a variety of biological receptors and metal ions. The tetrazole moiety's ability to coordinate with metal centers makes it a valuable component in the design of coordination polymers and metal-organic frameworks (MOFs). researchgate.netrsc.org

In the context of drug design, the tetrazole ring can act as a key pharmacophore, contributing to the binding affinity and selectivity of a ligand for its target. nih.gov For example, tetrazole derivatives have been synthesized and evaluated as modulators of P-glycoprotein (P-gp), a transporter protein associated with multidrug resistance in cancer. unifi.it The design of these ligands often involves connecting the tetrazole-benzoate scaffold to other aryl moieties to optimize interactions with the target protein. unifi.it

Furthermore, the synthesis of ligands can be achieved through various chemical transformations of the tetrazole and benzoate functionalities. For instance, the Ugi multicomponent reaction has been employed to create diverse libraries of tetrazole-containing molecules from tetrazole aldehydes, demonstrating the utility of this scaffold in combinatorial chemistry approaches to drug discovery. nih.gov The ability to functionalize both the tetrazole ring and the benzoate ester allows for the systematic exploration of the chemical space around the core scaffold to identify potent and selective ligands.

Table 2: Examples of Ligands Developed from Tetrazole-Substituted Scaffolds

| Ligand Type | Target | Rationale for Tetrazole Inclusion |

| P-gp Modulators | P-glycoprotein | Bioisosteric replacement of amide or ester groups to improve MDR reversal activity. unifi.it |

| Angiotensin II Receptor Antagonists | AT1 Receptor | Replacement of carboxylic acid to enhance oral bioavailability and potency. drughunter.comacs.org |

| Metal-Organic Frameworks | Metal Ions (e.g., Zn(II), Co(II)) | Tetrazole acts as a coordinating ligand to form porous, crystalline structures. rsc.orgzenodo.orgacs.org |

| Anti-inflammatory Agents | Inflammatory Targets | Synthesis of novel derivatives with potential anti-inflammatory activity. nih.gov |

Catalytic Utilities Beyond Coordination Polymers

While tetrazole-based ligands are instrumental in forming coordination polymers with catalytic properties, tetrazole derivatives themselves, including those with a benzoate framework, are finding utility in other catalytic domains.

Organic Catalysis with Tetrazole Derivatives

Tetrazole derivatives have emerged as effective organocatalysts for various organic transformations. acs.org Their utility stems from their unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions, which can activate substrates and facilitate reactions. mdpi.com

For example, a specific organocatalyst, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, which is generated in situ, has been shown to promote the cycloaddition of sodium azide with organic nitriles to form tetrazoles under neutral conditions. organic-chemistry.org This demonstrates a case where a tetrazole-related species catalyzes its own formation class. Chitosan derivatives incorporating tetrazole moieties have also been shown to be highly active catalysts for the aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. mdpi.com These catalysts offer the advantage of operating in water, aligning with the principles of green chemistry. mdpi.com

The catalytic activity of these tetrazole derivatives often relies on their ability to act as both a Brønsted acid and a Lewis base, enabling them to activate both electrophilic and nucleophilic partners in a reaction. The specific substitution pattern on the tetrazole and any associated frameworks, such as a benzoate group, can be tuned to modulate the catalyst's activity and selectivity.

Catalytic Degradation of Organic Pollutants

Tetrazole-based materials are being investigated for their potential in the catalytic degradation of persistent organic pollutants in water. This application often involves the use of metal-organic frameworks (MOFs) where tetrazole ligands coordinate to metal centers, creating a porous material with photocatalytic capabilities. zenodo.orgrsc.org

For instance, a zinc-based MOF with a 4-pyridyltetrazole ligand has demonstrated efficacy as a photocatalyst for the degradation of methylene (B1212753) blue, a common organic dye found in industrial wastewater. zenodo.org Under UV irradiation, these MOFs can generate reactive oxygen species that break down the pollutant molecules. Similarly, silver-based coordination polymers containing tetrazole derivatives have also shown high efficiency in the photocatalytic degradation of dyes. rsc.org

While the direct catalytic activity of "Methyl 3-(5-Tetrazolyl)benzoate" in pollutant degradation is not extensively documented, the principles established with related tetrazole-based MOFs suggest that frameworks incorporating this and similar structures could be designed for such environmental applications. The photocatalytic performance is influenced by the nature of the metal ion and the organic ligand, which together determine the material's light absorption properties and the efficiency of charge separation and transfer. zenodo.orgrsc.org Studies on the photodegradation of tetrazole-based compounds themselves, such as bis(1H-tetrazol-5-yl)amine (H2BTA), provide insights into the environmental fate of these molecules and the potential pathways for their breakdown. nih.gov

Future Research Directions and Emerging Trends in Methyl 3 5 Tetrazolyl Benzoate Chemistry

Novel Synthetic Methodologies and Process Intensification

The development of efficient, safe, and scalable synthetic routes to tetrazole derivatives is a primary focus of current research. bohrium.combenthamdirect.com For Methyl 3-(5-tetrazolyl)benzoate, future efforts will likely concentrate on moving beyond traditional batch syntheses towards more advanced and intensified processes.

One of the most promising areas is the adoption of continuous flow chemistry . acs.orgacs.org This technology offers significant advantages over batch processing, including enhanced safety by minimizing the accumulation of hazardous intermediates like azides, improved heat and mass transfer, and the potential for higher yields and purity. acs.orgcore.ac.uk The synthesis of 1,5-disubstituted tetrazoles has been successfully demonstrated in continuous flow systems, achieving high space-time yields. acs.orgacs.org Future work could adapt these methodologies for the specific synthesis of this compound, potentially involving the in-situ generation of hydrazoic acid to react with the corresponding nitrile precursor in a microreactor setup. acs.org

Process Analytical Technology (PAT) is another key aspect of process intensification. The use of real-time monitoring techniques, such as NMR and FTIR spectroscopy, during the synthesis of tetrazoles in flow reactors allows for precise control over reaction parameters and immediate detection of any deviations, ensuring consistent product quality. acs.orgacs.org

Furthermore, the exploration of novel catalytic systems continues to be a vibrant area of research. bohrium.comresearchgate.net This includes the development of more efficient homogeneous and heterogeneous catalysts that can operate under milder conditions, reduce reaction times, and be easily recovered and reused. benthamdirect.comnih.gov For instance, the use of nanocatalysts is emerging as a highly effective approach for various organic transformations, including tetrazole synthesis, owing to their high surface-area-to-volume ratio and enhanced reactivity. nih.govamerigoscientific.com Research into metal-organic frameworks (MOFs) and other supported catalysts could also lead to more selective and robust synthetic methods for this compound.

The application of multicomponent reactions (MCRs) represents another avenue for innovation. eurekaselect.combohrium.com MCRs offer a step- and atom-economical approach to complex molecules by combining three or more reactants in a single step. eurekaselect.com Developing an MCR strategy for the synthesis of this compound or its derivatives could significantly streamline the production process and allow for the rapid generation of a library of related compounds for screening purposes. beilstein-journals.org

| Synthetic Advancement | Potential Benefit for this compound Synthesis |

| Continuous Flow Chemistry | Enhanced safety, improved yield and purity, scalability. acs.orgacs.org |

| Process Analytical Technology (PAT) | Real-time process control and quality assurance. acs.org |

| Novel Catalytic Systems | Milder reaction conditions, faster reactions, catalyst reusability. benthamdirect.comnih.gov |

| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, rapid library synthesis. eurekaselect.combeilstein-journals.org |

Advanced Computational Studies for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, and its application to tetrazole chemistry is expanding. bohrium.com Future computational studies on this compound are expected to provide deeper insights into its fundamental properties and guide the design of new applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, aromaticity, and reactivity of the tetrazole ring in this compound. iosrjournals.org Such studies can help in understanding the tautomeric equilibrium between the 1H and 2H forms and how substituents on the phenyl ring influence this equilibrium. bohrium.comiosrjournals.org Predictive modeling can also be used to forecast various characteristics, including those relevant to its potential use in energetic materials or as a biologically active compound. bohrium.com

Molecular docking and dynamics simulations are powerful tools for predicting the interaction of this compound with biological targets. nih.gov By modeling the binding affinity and mode of interaction with specific proteins or enzymes, researchers can identify potential therapeutic applications and guide the rational design of more potent and selective derivatives. nih.govajgreenchem.com These in silico methods can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

Computational methods are also valuable for predicting the physicochemical properties of this compound, such as its solubility, lipophilicity, and metabolic stability. researchgate.net These predictions are crucial in the early stages of drug development and can help in optimizing the pharmacokinetic profile of lead compounds.

| Computational Method | Application to this compound Research |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and tautomerism. iosrjournals.org |

| Molecular Docking/Dynamics | Prediction of interactions with biological targets. nih.gov |

| Predictive Modeling | Forecasting of physicochemical and biological properties. bohrium.comresearchgate.net |

Exploration of New Reactivity Profiles

While the synthesis of the tetrazole ring is well-established, research into its reactivity and functionalization continues to uncover new chemical transformations. bohrium.comresearchgate.net For this compound, future studies will likely explore the reactivity of both the tetrazole ring and the benzoate (B1203000) moiety to create novel derivatives with unique properties.

The functionalization of the tetrazole ring at the nitrogen atoms is a key area of interest. researchgate.net Selective N-alkylation or N-arylation can lead to the formation of different isomers with distinct biological and physical properties. Understanding the factors that control the regioselectivity of these reactions is crucial for the targeted synthesis of specific derivatives of this compound.

Furthermore, the tetrazole ring can participate in various cycloaddition and ring-opening reactions, providing access to a diverse range of other heterocyclic systems. Exploring these transformations with this compound as the starting material could lead to the discovery of novel scaffolds with interesting chemical and biological properties. The high nitrogen content of the tetrazole ring also makes it a precursor for high-energy materials, and research may be directed towards understanding its decomposition pathways under thermal or photochemical conditions. rsc.org

Interdisciplinary Research with Materials Science and Catalysis

The unique properties of the tetrazole moiety, including its high nitrogen content, thermal stability, and ability to coordinate with metal ions, make it an attractive building block for new materials. researchgate.net Interdisciplinary research at the interface of chemistry, materials science, and catalysis is expected to open up new applications for this compound.

In materials science , tetrazole-containing compounds are being investigated for their potential use in energetic materials, such as propellants and explosives, due to their high enthalpy of formation. bohrium.comrsc.org The specific substitution pattern of this compound could be tuned to modulate its energetic properties. Additionally, tetrazoles are being explored as components of polymers and nanomaterials. bohrium.com For example, they can be used to functionalize surfaces or create polymer membrane materials for applications in fuel cells. bohrium.com

In the field of catalysis , the tetrazole ring can act as a ligand for metal centers, modifying the reactivity and selectivity of catalysts. researchgate.net The nitrogen atoms of the tetrazole ring in this compound can coordinate with various metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). These materials can exhibit catalytic activity in a range of organic transformations. The development of chiral tetrazole-based ligands derived from this compound could also be a promising direction for asymmetric catalysis.

| Research Area | Potential Application of this compound |

| Energetic Materials | As a component in high-energy formulations. rsc.org |

| Polymer Science | As a monomer or functional group in advanced polymers. bohrium.com |

| Nanomaterials | For surface functionalization and fabrication of nanostructures. bohrium.com |

| Homogeneous/Heterogeneous Catalysis | As a ligand for metal catalysts or a building block for MOFs. researchgate.net |

Sustainable Chemical Synthesis and Environmental Impact Reduction

The principles of green chemistry are increasingly influencing the design of synthetic processes in the chemical industry. bohrium.comjchr.org Future research on the synthesis of this compound will undoubtedly focus on developing more sustainable and environmentally friendly methods.

A key aspect of this is the move towards greener reaction media . This involves replacing traditional volatile organic solvents with more benign alternatives such as water, ionic liquids, or deep eutectic solvents. bohrium.comrsc.org The synthesis of tetrazoles has been demonstrated in aqueous media, which significantly reduces the environmental footprint of the process. google.com

The development of catalytic methods that avoid the use of stoichiometric and often toxic reagents is another important goal. nih.govjchr.org As mentioned earlier, the use of recoverable and reusable catalysts is a central tenet of green chemistry. Research into biocatalysis, using enzymes to perform specific chemical transformations, could also offer a highly selective and environmentally friendly route to this compound and its derivatives.

Atom economy is another critical consideration. Synthetic methods that maximize the incorporation of all starting materials into the final product are preferred. eurekaselect.com Multicomponent reactions are particularly advantageous in this regard. bohrium.com Additionally, minimizing the number of synthetic steps and purification procedures can significantly reduce waste generation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.